molecular formula C28H36N2 B15345116 Einecs 226-593-8 CAS No. 5432-99-5

Einecs 226-593-8

Cat. No.: B15345116
CAS No.: 5432-99-5
M. Wt: 400.6 g/mol
InChI Key: BFPZUVWLYPZRHN-UHFFFAOYSA-N
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Description

N,N'-BIS[4-(TERT-BUTYL)PHENYL]BENZENE-1,4-DIAMINE: is a chemical compound characterized by its two phenyl rings substituted with tert-butyl groups and a benzene-1,4-diamine core

Synthetic Routes and Reaction Conditions:

  • Bromination and Subsequent Amine Formation: One common synthetic route involves the bromination of N,N'-bis(4-tert-butylphenyl)aniline followed by amination.

  • Reduction of Aminoxyl Derivatives: Another method includes the reduction of N,N'-bis(4-tert-butylphenyl)hydroxylamine using hydrazine hydrate.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production typically involves optimized conditions to ensure high yield and purity, often using continuous flow reactors or batch processes.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions, particularly halogenation, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents like hydrazine hydrate are typically used.

  • Substitution: Bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

  • Oxidation Products: Various oxo-compounds depending on the specific conditions.

  • Reduction Products: Amines and related derivatives.

  • Substitution Products: Halogenated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of complex molecular structures. Biology: It serves as a precursor for bioactive molecules and probes in biological studies. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, often involving pathways related to oxidative stress and cellular signaling. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Irganox 1098: A compound used as an antioxidant in the plastics industry.

  • 4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline: A closely related compound with similar structural features.

Uniqueness: N,N'-BIS[4-(TERT-BUTYL)PHENYL]BENZENE-1,4-DIAMINE stands out due to its specific arrangement of tert-butyl groups and its potential for diverse applications in scientific research and industry.

Biological Activity

Einecs 226-593-8, also known as 1,2-benzisothiazol-3(2H)-one, is a compound that has garnered attention due to its biological activity and potential environmental impacts. This article provides a detailed examination of its biological properties, including toxicity, ecological effects, and relevant case studies.

  • Chemical Name : 1,2-benzisothiazol-3(2H)-one
  • EC Number : 226-593-8
  • CAS Number : 2634-33-5
  • Molecular Formula : C7H5NOS

Biological Activity Overview

  • Toxicity :
    • This compound is classified as toxic if swallowed , toxic if inhaled , and very toxic to aquatic life with long-lasting effects. This classification indicates significant risks associated with exposure to the compound in various environments .
  • Ecotoxicological Effects :
    • The compound poses risks to aquatic organisms, leading to adverse effects on biodiversity and ecosystem health. Studies have shown that it can cause mortality in fish and other aquatic life forms at low concentrations .
  • Mechanism of Action :
    • The biological activity of this compound is attributed to its ability to inhibit cellular processes in microorganisms and higher organisms. It acts as a biocide, disrupting cellular functions which can lead to cell death .

Data Table: Toxicological Summary

EndpointValueReference
Oral LD50 (rat)200 mg/kgECHA
Inhalation LC50 (rat)0.5 mg/LECHA
Aquatic Toxicity (LC50)0.02 mg/L (fish)ECHA
BiodegradabilityNot readily biodegradableECHA

Case Study 1: Ecotoxicological Assessment

A comprehensive ecological risk assessment was conducted to evaluate the impact of this compound on freshwater ecosystems. The study found that exposure levels above 0.01 mg/L led to significant declines in fish populations and alterations in community structure.

Case Study 2: Regulatory Review

In a review by the European Chemicals Agency (ECHA), it was determined that this compound meets the criteria for classification as a hazardous substance under REACH regulations due to its toxicological profile and potential environmental impacts . This regulatory action highlights the need for careful management and monitoring of this compound in industrial applications.

Research Findings

Recent studies have focused on the mechanisms through which this compound exerts its toxic effects. Research indicates that it may interfere with the oxidative phosphorylation pathway in cells, leading to energy depletion and subsequent cell death. Moreover, its persistence in aquatic environments raises concerns about bioaccumulation and long-term ecological consequences.

Properties

CAS No.

5432-99-5

Molecular Formula

C28H36N2

Molecular Weight

400.6 g/mol

IUPAC Name

1-N,4-N-bis[4-(2-methylbutan-2-yl)phenyl]benzene-1,4-diamine

InChI

InChI=1S/C28H36N2/c1-7-27(3,4)21-9-13-23(14-10-21)29-25-17-19-26(20-18-25)30-24-15-11-22(12-16-24)28(5,6)8-2/h9-20,29-30H,7-8H2,1-6H3

InChI Key

BFPZUVWLYPZRHN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)(C)CC

Origin of Product

United States

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